Amitriptyline Amitriptyline Amitriptyline is a derivative of dibenzocycloheptadiene and a tricyclic antidepressant. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity.
Amitriptyline is a tricyclic antidepressant that is widely used in the therapy of depression. Amitriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury.
Amitriptyline, also known as laroxyl or endep, belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Amitriptyline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amitriptyline has been detected in multiple biofluids, such as urine and blood. Within the cell, amitriptyline is primarily located in the membrane (predicted from logP). Amitriptyline participates in a number of enzymatic reactions. In particular, amitriptyline can be biosynthesized from dibenzo[a, D][7]annulene. Amitriptyline can also be converted into nortriptyline. Amitriptyline is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 50-48-6
VCID: VC0518675
InChI: InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
SMILES: CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol

Amitriptyline

CAS No.: 50-48-6

Inhibitors

VCID: VC0518675

Molecular Formula: C20H23N

Molecular Weight: 277.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amitriptyline - 50-48-6

CAS No. 50-48-6
Product Name Amitriptyline
Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
IUPAC Name N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Standard InChI InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Standard InChIKey KRMDCWKBEZIMAB-UHFFFAOYSA-N
SMILES CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Appearance Solid powder
Boiling Point 410.26°C (rough estimate)
Colorform Crystals
Melting Point 196-197
196.5 °C
196-197°C
Physical Description Solid
Description Amitriptyline is a derivative of dibenzocycloheptadiene and a tricyclic antidepressant. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity.
Amitriptyline is a tricyclic antidepressant that is widely used in the therapy of depression. Amitriptyline can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute cholestatic liver injury.
Amitriptyline, also known as laroxyl or endep, belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Amitriptyline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amitriptyline has been detected in multiple biofluids, such as urine and blood. Within the cell, amitriptyline is primarily located in the membrane (predicted from logP). Amitriptyline participates in a number of enzymatic reactions. In particular, amitriptyline can be biosynthesized from dibenzo[a, D][7]annulene. Amitriptyline can also be converted into nortriptyline. Amitriptyline is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 17086-03-2 (pamoate (2:1))
30227-34-0 (maleate (1:1))
549-18-8 (hydrochloride)
Shelf Life Following the date of manufacture, amitriptyline hydrochloride preparations have expiration dates of 3-5 years depending on the manufacturer and dosage form.
Stable under recommended storage conditions. /Amitriptyline hydrochloride/
Solubility freely soluble in water
3.50e-05 M
In water, 9.71 mg/L at 24 °C
4.50e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amineurin
Amitrip
Amitriptylin beta
Amitriptylin Desitin
Amitriptylin neuraxpharm
Amitriptylin RPh
Amitriptylin-neuraxpharm
Amitriptyline
Amitriptyline Hydrochloride
Amitrol
Anapsique
Apo Amitriptyline
Apo-Amitriptyline
Damilen
Desitin, Amitriptylin
Domical
Elavil
Endep
Laroxyl
Lentizol
Novoprotect
RPh, Amitriptylin
Saroten
Sarotex
Syneudon
Triptafen
Tryptanol
Tryptine
Tryptizol
Vapor Pressure 3.62X10-7 mm Hg at 25 °C (est)
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PubChem Compound 2160
Last Modified Nov 11 2021
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